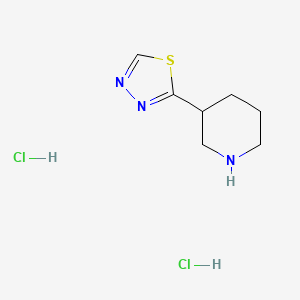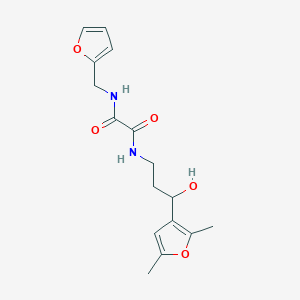
6-(4-甲氧基苯乙烯基)-2-甲基-3(2H)-吡啶酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methoxystyryl)-2-methyl-3(2H)-pyridazinone is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a methoxystyryl group attached to the pyridazinone ring
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as photoinitiators for polymerization reactions
作用机制
Target of Action
Similar compounds such as resveratrol analogues have been shown to target proteins involved in cell cycle regulation, such as p53 and p21 .
Mode of Action
It is suggested that similar compounds can induce cell cycle arrest through the activation of p53 and p21 . This leads to apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound appears to affect the p53 and p21 pathways, leading to cell cycle arrest and apoptosis . The activation of these pathways can result in the suppression of tumor growth, making this compound potentially useful in cancer treatment.
Result of Action
The activation of p53 and p21 pathways by similar compounds leads to cell cycle arrest and apoptosis . This can result in the suppression of tumor growth, indicating potential anti-cancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone typically involves the condensation of 4-methoxybenzaldehyde with 2-methyl-3(2H)-pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-(4-Methoxystyryl)-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the styryl group can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-(4-hydroxystyryl)-2-methyl-3(2H)-pyridazinone.
Reduction: Formation of 6-(4-methoxyethyl)-2-methyl-3(2H)-pyridazinone.
Substitution: Formation of 6-(4-halostyryl)-2-methyl-3(2H)-pyridazinone.
相似化合物的比较
6-(4-Methoxystyryl)-2-methyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:
5-Methoxy-6-(4-methoxystyryl)-3-methylbenzofuran: This compound has a similar structure but with a benzofuran ring instead of a pyridazinone ring.
(Z)-2,4-Dimethoxy-6-(4-methoxystyryl)benzaldehyde: This compound has a benzaldehyde group instead of a pyridazinone ring.
The uniqueness of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone lies in its specific structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-14(17)10-7-12(15-16)6-3-11-4-8-13(18-2)9-5-11/h3-10H,1-2H3/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFDAHNIOHXPA-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B2395524.png)
![4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid](/img/structure/B2395526.png)

![N,N-Dimethyl-8-oxa-2-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2395528.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B2395533.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2395534.png)





![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)
